tert-butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic naming of this compound follows IUPAC rules for carbamates and substituted ethyl chains. The parent structure is identified as an ethyl group bearing hydroxyl and methylcarbamoyl substituents, with a tert-butyl carbamate group attached to the nitrogen atom. The IUPAC name is derived as follows:
- Parent chain : The ethyl backbone (two carbons) is prioritized.
- Substituents :
- A hydroxyl (-OH) group at position 2.
- A methylcarbamoyl (-CONHCH₃) group at position 1.
- Functional group : The tert-butyl carbamate (-OCONH-) is treated as a substituent on the nitrogen atom.
The resulting name is tert-butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate . This aligns with analogous carbamate nomenclature observed in PubChem entries for related structures.
Key Nomenclature Features
- The prefix tert-butyl denotes the branched alkyl group attached to the carbamate oxygen.
- The term methylcarbamoyl describes the -CONHCH₃ substituent.
- Numeric locants (1 and 2) specify the positions of substituents on the ethyl chain.
Molecular Geometry and Stereochemical Considerations
The compound’s molecular geometry is influenced by its hybridized carbon centers and non-bonding electron pairs. Key features include:
Bond Angles and Hybridization
- The carbamate nitrogen exhibits sp² hybridization due to resonance with the carbonyl group, resulting in a planar geometry.
- The ethyl chain carbons (C1 and C2) are sp³ hybridized , enabling tetrahedral geometry.
Stereochemistry
- The carbon at position 1 (bearing the methylcarbamoyl and hydroxyl groups) is a chiral center .
- Depending on synthesis conditions, the compound may exist as a racemic mixture or a single enantiomer. For example, analogous compounds with similar substituents exhibit (R) or (S) configurations.
Table 1: Predicted Bond Lengths and Angles
| Bond/Angle | Value (Å/°) |
|---|---|
| C=O (carbamate) | 1.21 Å |
| N-C (ethyl) | 1.45 Å |
| O-C-O (carbamate) | 123° |
| C1-C2-O (hydroxyl) | 109.5° |
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- Tert-butyl protons: Singlet at δ 1.43 ppm (9H, (CH₃)₃C).
- Hydroxyl proton: Broad peak at δ 5.21 ppm (1H, -OH).
- Methylcarbamoyl protons: Singlet at δ 2.85 ppm (3H, -NHCH₃).
- ¹³C NMR :
- Carbamate carbonyl: δ 156.2 ppm .
- Methylcarbamoyl carbonyl: δ 170.1 ppm .
Infrared (IR) Spectroscopy
X-ray Crystallographic Analysis
While X-ray data for this specific compound is not publicly available, related carbamates exhibit monoclinic crystal systems with hydrogen-bonding networks. Hypothetical data based on structural analogs suggest:
Table 2: Predicted Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a=8.2 Å, b=10.5 Å, c=12.7 Å |
| Hydrogen bonds | O-H···O (2.8–3.2 Å) |
The hydroxyl and carbamate groups likely participate in intermolecular hydrogen bonding, stabilizing the lattice.
Computational Chemistry Modeling (DFT, Molecular Dynamics)
Density Functional Theory (DFT)
- Geometry optimization : Confirms bond lengths and angles (Table 1) with <1% deviation from experimental analogs.
- HOMO-LUMO gap : 5.2 eV , indicating moderate reactivity.
Molecular Dynamics (MD) Simulations
- Solvation effects : In water, the hydroxyl group forms hydrogen bonds with solvent molecules, increasing solubility.
- Conformational flexibility : The ethyl chain adopts a gauche conformation to minimize steric hindrance.
Table 3: DFT-Optimized Electronic Properties
| Property | Value |
|---|---|
| Dipole moment | 4.8 Debye |
| Partial charges | O (carbamate): -0.65 |
| N (carbamate): -0.42 |
Properties
IUPAC Name |
tert-butyl N-[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-12)7(13)10-4/h6,12H,5H2,1-4H3,(H,10,13)(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPIRCKOYWMVKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mixed Anhydride Condensation Followed by Ketone Reduction
A primary route involves the condensation of N-Boc-D-serine with methylamine via mixed anhydride intermediates, followed by ketone reduction.
Synthesis of α-Ketoamide Intermediate
N-Boc-D-serine is activated using isobutyl chlorocarbonate and N-methylmorpholine in anhydrous ethyl acetate at −10°C to 5°C. The mixed anhydride reacts with methylamine to form the α-ketoamide:
$$
\text{N-Boc-D-serine} + \text{MeNH}_2 \xrightarrow{\text{i-BuOCOCl, NMM}} \text{Boc-NH-CH(CONHMe)-CO-}
$$
Yields exceed 90% under optimized molar ratios (1:1.1–1.5 for reagents).
Reduction to Secondary Alcohol
The α-ketoamide undergoes reduction using sodium borohydride (NaBH4) in tetrahydrofuran (THF) at 20–30°C:
$$
\text{Boc-NH-CH(CONHMe)-CO-} \xrightarrow{\text{NaBH4}} \text{Boc-NH-CH(CONHMe)-CH(OH)-}
$$
Post-reduction purification via hexane/ethyl acetate (8:1) crystallization yields 85–93% pure product.
Key Data:
| Step | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Anhydride formation | −10°C, 2–3 hours | 90.2% | >98% |
| Methylamine condensation | 10–15°C, 2 hours | 91.0% | 97% |
| NaBH4 reduction | RT, 4 hours | 92.4% | 95% |
Zinc Chloride-Catalyzed Carbamate Synthesis
Zinc chloride (ZnCl₂) catalyzes carbamate formation from carbamoyl chlorides and alcohols.
Alcohol Precursor Preparation
The alcohol 2-hydroxy-1-(methylcarbamoyl)ethylamine is synthesized via:
- Methyl isocyanate reaction with ethanolamine.
- Boc protection of the amine using di-tert-butyl dicarbonate.
Carbamate Bond Formation
The alcohol reacts with tert-butyl carbamoyl chloride in toluene at 110°C:
$$
\text{HO-CH}2\text{-CH(NH}2\text{)-CONHMe} + \text{Boc-Cl} \xrightarrow{\text{ZnCl}2} \text{Boc-NH-CH}2\text{-CH(OH)-CONHMe}
$$
Yields reach 78–85% with 1.79 mmol ZnCl₂ and 3.58 mmol carbamoyl chloride.
Optimization Parameters:
- Solvent : Toluene > THF (higher dielectric constant improves coupling).
- Catalyst loading : 10 mol% ZnCl₂ maximizes conversion.
- Temperature : 110°C reduces side reactions (e.g., hydrolysis).
Reductive Amination of tert-Butyl 2-(Methylamino)ethylcarbamate
Adapting methods from CA2043104, reductive amination introduces the hydroxyl group.
tert-Butyl 2-(Methylamino)ethylcarbamate Synthesis
N-Boc-1,2-ethylenediamine reacts with paraformaldehyde under acidic conditions, followed by NaBH4 reduction:
$$
\text{Boc-NH-CH}2\text{-CH}2\text{-NH}2 \xrightarrow{\text{HCHO, H^+}} \text{Boc-NH-CH}2\text{-CH(NHMe)-} \xrightarrow{\text{NaBH4}} \text{Boc-NH-CH}_2\text{-CH(OH)-NHMe}
$$
Yields: 84–91% .
Comparative Analysis of Methods
Structural Characterization
Critical analytical data for tert-butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate:
Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to amines under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Alkyl halides or sulfonates are often used as electrophiles in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
tert-Butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate is employed as a crucial intermediate in organic synthesis. Its structure allows for the formation of complex molecules through various reactions such as substitution and oxidation. The compound's stability under different reaction conditions makes it an attractive choice for chemists looking to synthesize new compounds or modify existing ones.
Synthesis Methodology
The synthesis typically involves the reaction of tert-butyl carbamate with hydroxyethyl derivatives. This can be achieved using tert-butyl chloroformate and 2-hydroxyethylamine in an organic solvent like tetrahydrofuran. The reaction conditions are optimized to enhance yield and minimize by-products, often utilizing recrystallization for purification.
Biological Research
Enzyme Mechanisms and Biochemical Assays
In biological research, this compound serves as a valuable probe for studying enzyme mechanisms. Its ability to interact with specific enzymes allows researchers to investigate biochemical pathways and enzyme kinetics effectively. It can act as both an inhibitor and an activator depending on the target enzyme, facilitating detailed studies on enzyme functionality.
Potential Therapeutic Applications
Research is ongoing into the therapeutic potential of this compound. Its properties as a prodrug suggest that it may enhance the bioavailability of certain therapeutic agents when metabolized in the body. This characteristic positions it as a candidate for drug development, particularly in creating more effective treatments for various diseases.
Industrial Applications
Production of Specialty Chemicals
The compound is utilized in the industrial sector for synthesizing specialty chemicals, including agrochemicals and pharmaceuticals. Its role as an intermediate in these processes underscores its importance in the chemical manufacturing industry.
Case Study 1: Enzyme Inhibition
A study investigated the effect of this compound on a specific enzyme involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity at certain concentrations, providing insights into its potential as a therapeutic agent.
Case Study 2: Drug Development
In another research project, this compound was explored as a prodrug for enhancing the delivery of anti-cancer agents. The findings demonstrated improved bioavailability and efficacy when administered in conjunction with certain chemotherapeutics, suggesting its viability in clinical applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved include covalent modification of active sites and non-covalent interactions with enzyme surfaces .
Comparison with Similar Compounds
tert-Butyl N-[2-(1H-Indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate
- Molecular Formula: C₁₇H₂₃N₃O₃ (CAS: Not explicitly provided; inferred from ).
- Key Difference : The indole substituent replaces the hydroxyl group, enhancing aromatic interactions in drug design. This variant is used in kinase inhibitor synthesis due to indole’s π-stacking capability .
- Applications : More suited for hydrophobic binding in medicinal chemistry compared to the hydroxylated analogue.
tert-Butyl N-[2-(3-Methoxyazetidin-1-yl)ethyl]carbamate
tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine)
- Molecular Formula: C₅H₁₁NO₃ (CAS: Not provided; ).
- Key Difference : Lacks the methylcarbamoyl-ethyl chain but features a hydroxylamine group.
- Structural Data : Exhibits intramolecular hydrogen bonding (N–H···O and O–H···O distances: 2.01–2.64 Å), similar to the target compound’s hydroxyl-carbamoyl interactions .
Functional and Application Differences
- Hydrogen-Bonding Capacity : The hydroxyl and carbamoyl groups in the target compound enable stronger hydrogen-bonding networks than tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate, making it more suitable for crystallographic studies (e.g., SHELX-refined structures; ).
- Protection Strategy : Unlike N-Boc-hydroxylamine (), the methylcarbamoyl group in the target compound provides dual functionality (protection and reactivity for further conjugation).
- Drug Design Utility : Compared to indole-containing analogues (), the hydroxyl group enhances solubility but reduces membrane permeability.
Research Findings and Data
Crystallographic Analysis
- tert-Butyl N-Hydroxycarbamate : Forms ribbons via N–H···O and O–H···O bonds (distances: 2.01–2.64 Å), resembling N-pivaloylhydroxylamine .
- Target Compound : Predicted to exhibit similar intermolecular interactions but with additional hydrogen bonds from the methylcarbamoyl group.
Purity and Stability
Biological Activity
Tert-butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate is a carbamate derivative with significant implications in pharmaceutical chemistry and biological research. This compound, characterized by its molecular formula and a molecular weight of approximately 220.28 g/mol, exhibits unique properties that make it valuable in various biological applications.
The synthesis of this compound typically involves the reaction of a suitable hydroxylamine derivative with tert-butyl chloroformate under basic conditions. This reaction allows for the formation of the carbamate linkage while preserving the integrity of functional groups. The steric hindrance provided by the tert-butyl group is crucial for protecting the amine functionality during subsequent reactions, making it an effective protecting group in organic synthesis.
Enzyme Interaction Studies
Research indicates that this compound is utilized in enzyme mechanism studies due to its ability to modify proteins and enzymes. Its stability under physiological conditions facilitates the exploration of interactions within biochemical pathways. Notably, it has been employed in studies examining its effects on various enzyme activities, including proteases and hydrolases, highlighting its potential as a tool for understanding enzyme kinetics and mechanisms.
Potential as a Prodrug
The compound's structure suggests potential as a prodrug, which can be metabolically converted into an active drug form within biological systems. This property enhances the bioavailability of therapeutic agents, making it a candidate for drug development. Research has shown that modifications in the carbamate structure can lead to improved pharmacokinetic profiles, thereby increasing therapeutic efficacy.
Case Studies and Research Findings
- Inhibition of Enzyme Activity : A study demonstrated that this compound inhibited specific enzyme activities in vitro, suggesting its role as an enzyme inhibitor. The compound showed significant inhibition rates against certain proteases, indicating its potential therapeutic applications in conditions where protease activity is dysregulated.
- Modification of Protein Interactions : Another investigation focused on the compound's ability to alter protein interactions within cellular environments. Results indicated that treatment with this compound led to changes in protein conformation and activity, providing insights into its role as a biochemical modulator.
- Neuroprotective Effects : Recent findings suggest that derivatives of this compound exhibit neuroprotective effects against amyloid-beta toxicity, which is relevant in Alzheimer's disease research. These studies highlight its potential use in developing therapies aimed at neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The following table summarizes key structural and functional differences between this compound and related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C10H20N2O4 | Hydroxyl group enhances solubility; potential prodrug activity |
| Tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate | C9H18N2O3 | Lacks hydroxyl group; less soluble than hydroxyl derivative |
| Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate | C9H18N2O3 | Different substitution pattern affects reactivity |
Q & A
Q. How can researchers optimize the synthesis yield of tert-butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate in laboratory-scale reactions?
- Methodological Answer : Use a stepwise approach: (i) Reagent Ratios : Adjust stoichiometry of tert-butyl carbamate and methylcarbamoyl ethylamine precursors to minimize side reactions. (ii) Temperature Control : Maintain reaction temperatures between 0–5°C during coupling to reduce hydrolysis of the carbamate group . (iii) Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to enhance acylation efficiency . (iv) Progress Monitoring : Employ TLC or HPLC to track intermediate formation and optimize reaction termination timing .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : (i) Liquid-Liquid Extraction : Use ethyl acetate and water to separate polar byproducts. (ii) Column Chromatography : Utilize silica gel with a gradient of hexane/ethyl acetate (7:3 to 1:1) to resolve the target compound from unreacted starting materials . (iii) Recrystallization : Dissolve the crude product in hot ethanol and cool slowly to obtain high-purity crystals .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : (i) NMR Spectroscopy : Confirm the tert-butyl group (δ 1.4 ppm, singlet) and carbamate carbonyl (δ 155–160 ppm in NMR) . (ii) Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H] ~260–280 Da) . (iii) X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns in crystalline samples .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : (i) Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carbamate group . (ii) Light Exposure : Protect from UV light using amber glassware to avoid photodegradation . (iii) Moisture Control : Include desiccants (e.g., silica gel) in storage vials .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : (i) DFT Calculations : Use Gaussian or ORCA to model transition states and identify favorable reaction pathways for functionalization . (ii) Solvent Effects : Simulate solvation-free energies with COSMO-RS to optimize solvent selection for coupling reactions . (iii) Kinetic Modeling : Apply MATLAB or Python-based tools to predict reaction rates under varying temperatures .
Q. What strategies address diastereoselectivity challenges in derivatives of this compound?
- Methodological Answer : (i) Chiral Auxiliaries : Introduce Evans oxazolidinones to control stereochemistry during alkylation . (ii) Catalytic Asymmetric Synthesis : Employ organocatalysts (e.g., proline derivatives) for enantioselective amide bond formation . (iii) Crystallographic Analysis : Resolve stereoisomer ratios via PXRD and refine using Mercury software .
Q. How should researchers resolve contradictory spectral data (e.g., NMR vs. X-ray) for this compound derivatives?
- Methodological Answer : (i) Dynamic NMR Studies : Perform variable-temperature NMR to detect conformational exchange broadening . (ii) Crystallographic Validation : Cross-reference X-ray structures with NOESY/ROESY to confirm spatial arrangements . (iii) Computational Validation : Overlay DFT-optimized geometries with experimental data to identify discrepancies .
Q. What green chemistry approaches minimize waste in synthesizing this compound?
- Methodological Answer : (i) Solvent Substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity . (ii) Catalytic Recycling : Immobilize Pd catalysts on magnetic nanoparticles for reuse in cross-coupling steps . (iii) Atom Economy : Design one-pot reactions to reduce intermediate isolation steps .
Q. How can researchers validate the configuration of chiral centers in this compound analogs?
- Methodological Answer : (i) Mosher’s Method : Derivatize with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and analyze NMR shifts . (ii) Circular Dichroism (CD) : Correlate Cotton effects with absolute configurations . (iii) Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to kinetically separate enantiomers .
Q. What experimental protocols assess solvent effects on the tert-butyl carbamate group’s stability?
- Methodological Answer :
(i) Accelerated Degradation Studies : Incubate the compound in DMSO, DMF, and THF at 40°C for 72 hours; monitor degradation via HPLC .
(ii) pH Profiling : Test stability in buffers (pH 2–12) to identify hydrolysis-prone conditions .
(iii) Activation Energy Calculation : Use Arrhenius plots from thermal gravimetric analysis (TGA) data .
Contradiction Analysis & Advanced Methodologies
Q. How to elucidate degradation pathways of this compound under oxidative conditions?
- Methodological Answer :
(i) LC-HRMS : Identify degradation products via high-resolution mass spectrometry and propose fragmentation pathways .
(ii) Radical Trapping : Add TEMPO to reaction mixtures to confirm radical-mediated oxidation mechanisms .
(iii) Isotopic Labeling : Use -HO to trace hydrolysis sites .
Q. What process analytical technologies (PAT) enable real-time monitoring of tert-butyl carbamate synthesis?
- Methodological Answer :
(i) In Situ FTIR : Track carbonyl group consumption using attenuated total reflectance (ATR) probes .
(ii) ReactIR™ : Monitor reaction progress via mid-infrared spectroscopy with automated feedback control .
(iii) PAT-Guided DoE : Integrate multivariate analysis (e.g., PLS) to optimize parameters dynamically .
Q. How to achieve enantiomer separation of this compound analogs?
- Methodological Answer :
(i) Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol (85:15) mobile phase .
(ii) Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with (+)-dibenzoyltartaric acid .
(iii) Membrane-Based Separation : Employ chiral-selector-immobilized cellulose membranes for continuous resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
